Cas no 878722-28-2 (1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate)
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate
- AKOS000597268
- Z13758245
- [1-(4-fluorophenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate
- 878722-28-2
- AKOS016182267
- F3127-0065
-
- Inchi: 1S/C20H18FNO3/c1-13(20(24)14-6-9-16(21)10-7-14)25-19(23)11-8-15-12-22-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,22H,8,11H2,1H3
- InChI Key: JPUSHEKTPNKYBC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C(C)OC(CCC1=CNC2C=CC=CC1=2)=O)=O
Computed Properties
- Exact Mass: 339.12707160g/mol
- Monoisotopic Mass: 339.12707160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 59.2Ų
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3127-0065-2μmol |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-5μmol |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-10μmol |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-20μmol |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-1mg |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-2mg |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-3mg |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-4mg |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-5mg |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3127-0065-10mg |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate |
878722-28-2 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate
Compound CAS No. 878722-28-2: 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate
The compound with CAS No. 878722-28-2, commonly referred to as 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorophenyl group with an indole moiety, making it a promising candidate for various applications. Recent studies have highlighted its potential in drug delivery systems and as a precursor for advanced materials.
Structural Features and Synthesis
The molecular structure of 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is defined by its core components: a fluorophenyl group attached to a propanone unit and an indole ring connected via a propionate ester linkage. This configuration not only enhances the compound's stability but also contributes to its versatility in chemical reactions. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications, which are optimized to achieve high yields and purity.
Recent advancements in synthetic methodologies have enabled the scalable production of this compound, making it more accessible for research and industrial applications. For instance, researchers have employed microwave-assisted synthesis to streamline the reaction process, reducing both time and energy consumption while maintaining product quality.
Applications in Pharmaceutical Chemistry
The indole moiety in 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is known for its bioactivity, which has been exploited in the development of novel drug candidates. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a valuable lead for therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition, the fluorophenyl group enhances the compound's lipophilicity, improving its bioavailability when administered orally. This characteristic has been leveraged in drug delivery systems, where the compound serves as a carrier for encapsulating hydrophobic drugs, ensuring controlled release and enhanced therapeutic efficacy.
Materials Science and Nanotechnology Applications
Beyond pharmaceuticals, 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate has found applications in materials science, particularly in the synthesis of functional polymers and self-healing materials. The indole group's ability to form hydrogen bonds facilitates the creation of supramolecular assemblies, which are essential for designing stimuli-responsive materials.
Recent research has demonstrated the use of this compound as a building block for constructing polymer networks with tunable mechanical properties. These networks exhibit excellent self-healing capabilities under mild conditions, making them suitable for applications in aerospace and automotive industries where durability and resilience are critical.
Environmental Considerations and Green Chemistry
In line with the growing emphasis on sustainable practices, 1-(4-fluorophenyl)-1 oxopropan - 2 - yl 3 - (1 H - indol - 3 - yl ) propanoate has been studied for its potential in green chemistry initiatives. Researchers have explored its role as a catalyst in asymmetric synthesis reactions, reducing the need for hazardous reagents and minimizing waste generation.
Moreover, the compound's biodegradability has been assessed under various environmental conditions, revealing its potential as an eco-friendly alternative to traditional chemical intermediates. This aligns with global efforts to develop sustainable chemical processes that minimize ecological impact.
Future Directions and Research Opportunities
The continued exploration of CAS No. 878722 - 28 - 2 presents numerous opportunities for innovation across multiple disciplines. Ongoing research aims to uncover additional biological activities of this compound, potentially expanding its therapeutic applications. Furthermore, advancements in computational chemistry are expected to provide deeper insights into its molecular interactions, enabling the design of more efficient derivatives.
In conclusion, 1 -(4 - fluorophen yl ) - 1 oxopro pan - 2 - yl 3 -(1 H - indol - 3 - yl ) pro pan oate, with CAS No. 878722 - 28 - 2, stands at the forefront of modern chemical research due to its unique properties and diverse applications. As scientific understanding evolves, this compound is poised to play an increasingly significant role in advancing both pharmaceutical and materials science technologies.
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